molecular formula C25H25NO4 B4060222 Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate

Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate

Cat. No.: B4060222
M. Wt: 403.5 g/mol
InChI Key: BENQYIDEVRQAMM-UHFFFAOYSA-N
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Description

Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Scientific Research Applications

Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of perfumes and flavoring agents due to its ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate typically involves the esterification of 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various esters and amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with enzymes or receptors in biological systems. The phenyl and carbamoyl groups may also contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate: Similar structure but with a methyl group instead of a benzyl group.

    Propyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate: Similar structure but with a propyl group instead of a benzyl group.

Uniqueness

Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic sites in biological systems. The combination of the phenyl and carbamoyl groups also provides a unique structural framework that can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-19(25(28)29-18-21-10-6-3-7-11-21)30-23-14-12-22(13-15-23)24(27)26-17-16-20-8-4-2-5-9-20/h2-15,19H,16-18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQYIDEVRQAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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